molecular formula C23H24N4O2 B14934152 N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B14934152
M. Wt: 388.5 g/mol
InChI Key: APZCUZAXTUGNDZ-UHFFFAOYSA-N
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Description

N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses . The exact pathways involved depend on the specific biological context and the target cells or tissues .

Comparison with Similar Compounds

N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[1-(3-methylbutyl)indol-4-yl]-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C23H24N4O2/c1-16(2)10-12-26-13-11-19-20(8-5-9-21(19)26)25-22(28)15-27-23(29)18-7-4-3-6-17(18)14-24-27/h3-9,11,13-14,16H,10,12,15H2,1-2H3,(H,25,28)

InChI Key

APZCUZAXTUGNDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

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